molecular formula C6H6N2O3 B063964 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid CAS No. 168428-09-9

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

Cat. No.: B063964
CAS No.: 168428-09-9
M. Wt: 154.12 g/mol
InChI Key: MCODEKXQAWLEFI-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst can yield the desired pyrimidine derivative. The reaction typically requires heating and can be conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Catalysts and solvents are carefully selected to maximize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-methyl-2,4-dioxo-1,2-dihydropyrimidine-5-carboxylic acid, while reduction can produce 1-methyl-2-hydroxy-1,2-dihydropyrimidine-5-carboxylic acid.

Scientific Research Applications

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its role in drug design, particularly as a scaffold for developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Comparison with Similar Compounds

  • 6-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Comparison: 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in medicinal chemistry.

Properties

IUPAC Name

1-methyl-2-oxopyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-8-3-4(5(9)10)2-7-6(8)11/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCODEKXQAWLEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504876
Record name 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168428-09-9
Record name 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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